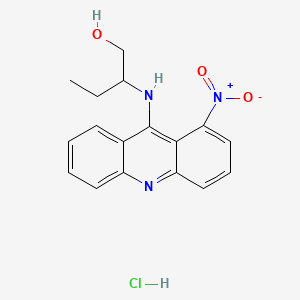![molecular formula C18H30 B14427321 4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-65-7](/img/structure/B14427321.png)
4,4'-Dimethyl-1,1'-bi(bicyclo[2.2.2]octane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dimethyl-1,1’-bi(bicyclo[222]octane) is a unique compound characterized by its bicyclic structure, which consists of two fused bicyclo[222]octane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the treatment of 1,4-dimethylene cyclohexane with an oxidizing agent in the presence of a transition metal catalyst. This process yields an oxo-substituted bicyclo[2.2.2]octane species, which can then be further derivatized .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic route mentioned above provides a foundation for potential large-scale production, given the appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo-substituted derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the bicyclic structure.
Common Reagents and Conditions:
Oxidizing Agents: Transition metal catalysts are commonly used in oxidation reactions.
Reducing Agents: Hydrogen gas in the presence of a metal catalyst is typically used for reduction.
Nucleophiles: Various nucleophiles can be employed in substitution reactions, depending on the desired functional group.
Major Products: The major products formed from these reactions include oxo-substituted bicyclo[2.2.2]octane derivatives, hydrogenated forms, and various substituted derivatives .
Aplicaciones Científicas De Investigación
4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) has several scientific research applications:
Biology: The compound’s stability and unique structure make it a candidate for studying molecular interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) involves its interaction with molecular targets through its stable bicyclic structure. The compound can act as a scaffold for binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved depend on the specific functional groups attached to the bicyclic core .
Comparación Con Compuestos Similares
Bicyclo[2.2.2]octane: Shares the same bicyclic core but lacks the dimethyl substitution.
Cubane: Another cage-like structure with different geometric properties.
Bicyclo[1.1.1]pentane: A smaller bicyclic compound with different reactivity and stability.
Uniqueness: 4,4’-Dimethyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the design of bioactive molecules and materials .
Propiedades
Número CAS |
80060-65-7 |
|---|---|
Fórmula molecular |
C18H30 |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1-methyl-4-(4-methyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C18H30/c1-15-3-9-17(10-4-15,11-5-15)18-12-6-16(2,7-13-18)8-14-18/h3-14H2,1-2H3 |
Clave InChI |
CJCVXCVWPHSXTG-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 6-(benzenesulfonyl)-8-methyl-7-azabicyclo[2.2.2]oct-2-ene-7-carboxylate](/img/structure/B14427245.png)
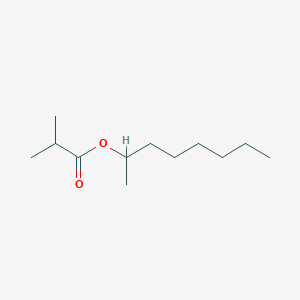


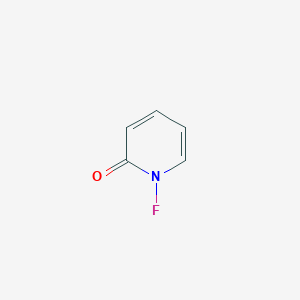

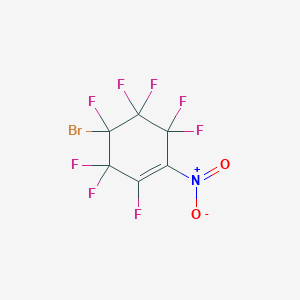
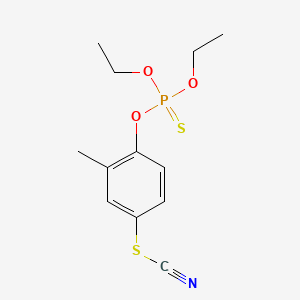
![(8R,9S,13S,14S)-3-(2-hydroxyethoxy)-13-methyl-4-nitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14427307.png)

![(4S)-4-[(Naphthalen-2-yl)oxy]-L-proline](/img/structure/B14427312.png)
silane](/img/structure/B14427335.png)
